NSC305787 is a small molecule compound identified as an inhibitor of ezrin, a member of the ezrin-radixin-moesin (ERM) family of proteins that play a critical role in cell signaling and cytoskeletal organization. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit cell invasion and metastasis in various cancer models.
NSC305787 was discovered through high-throughput screening of small molecule libraries for compounds that directly bind to and inhibit ezrin. The compound was selected based on its binding affinity and functional activity against ezrin in several assays, demonstrating its potential as a lead compound for further development in cancer therapeutics .
The synthesis of NSC305787 involves several chemical reactions that incorporate various functional groups to achieve the desired pharmacological properties. The compound contains a functionalized quinoline core structure with an aliphatic adamantyl group and a piperidine unit.
The molecular structure of NSC305787 can be described as follows:
NSC305787 undergoes several key chemical reactions during its synthesis and biological interactions:
NSC305787 inhibits ezrin by preventing its phosphorylation and subsequent activation, which is crucial for its role in linking the cytoskeleton to the plasma membrane. The inhibition leads to:
NSC305787 has significant potential applications in scientific research and drug development:
NSC305787 (chemical name: 1-adamantanyl-2-(4-chlorophenyl)-3-(piperidin-1-yl)propan-1-ol) is a quinoline-based small molecule inhibitor that targets the cytoskeletal organizer protein ezrin. It binds directly to ezrin’s N-terminal FERM (Four-point-one, Ezrin, Radixin, Moesin) domain, which comprises three subdomains (F1, F2, F3) responsible for interactions with membrane lipids and transmembrane proteins [1] [7]. Surface plasmon resonance (SPR) studies quantify its binding affinity (Kd = 5.85 ± 3.85 μM), which is 15.6-fold stronger than its binding to radixin (Kd = 55 μM) and 6.3-fold stronger than to moesin (Kd = 9.4 μM) [2] [5]. This selectivity arises from structural variations in the FERM domain’s hydrophobic pockets, where NSC305787’s adamantyl group anchors into a cleft formed by residues His48, Trp58, Tyr85, and Gln105 in ezrin—sites less conserved in other ERM proteins [5] [7].
Protein | Kd (μM) | Selectivity vs. Ezrin |
---|---|---|
Ezrin | 5.85 ± 3.85 | 1.0-fold |
Radixin | 55.0 | 9.4-fold weaker |
Moesin | 9.4 | 1.6-fold weaker |
Actin* | 91.4 | 15.6-fold weaker |
NSC305787’s selectivity was validated through competitive binding assays. In osteosarcoma (OS) cells, it inhibits ezrin-mediated actin binding at 10 μM but requires >50 μM to perturb radixin-mediated cytoskeletal linkages [2]. SPR-based profiling against 3,081 compounds confirmed NSC305787’s uniqueness: only 0.2% of screened molecules showed stronger ezrin binding [2]. Its specificity extends to functional assays; NSC305787 disrupts ezrin-dependent lung metastasis in OS mouse models but shows no activity against ezrin-resistant cell lines [2] [4].
Ezrin’s activity hinges on a conformational switch between a closed (inactive) state, where the FERM and C-terminal domains intramolecularly interact, and an open (active) state, where Thr567 phosphorylation exposes F-actin binding sites [1] [7]. NSC305787 stabilizes the closed conformation by:
In zebrafish models, NSC305787 phenocopies ezrin-knockdown morpholinos, inducing defects in cell protrusions and motility—direct evidence of closed-state stabilization [1] [4].
Computational studies reveal two high-affinity binding pockets for NSC305787 within ezrin’s FERM domain:
Binding Site | Residues | Interaction Type | Role in Ezrin Function |
---|---|---|---|
Site 1 | Tyr85, Gln105, Asn204 | Hydrogen bonding | PIP2 recognition |
Site 1 | His48, Ile115, Tyr201 | Hydrophobic packing | Stabilizes F1-F3 subdomains |
Site 2 | Trp278, Phe250, Leu281 | Van der Waals forces | Regulates FERM-C-terminal association |
Mutagenesis studies validate these predictions: Tyr85Ala and Gln105Ala mutants reduce NSC305787 binding by 85% and 70%, respectively [5] [10]. The adamantanyl group’s orientation sterically hinders Thr567 phosphorylation by displacing Rho kinase docking sites [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7